3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
Description
3-{[(4-Chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a triazinoindole derivative featuring a 4-chlorobenzylthio substituent at position 3 of the fused triazine-indole scaffold. This compound has been investigated for diverse biological activities, including inhibition of blood platelet aggregation, antihypertensive effects, and thromboxane synthetase inhibition . Its structure combines the aromatic indole system with a triazine ring, enabling interactions with enzymatic targets such as aldose reductase and viral polymerases .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKPFHSMJBQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.
Attachment of the 4-chlorophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 4-chlorobenzyl chloride, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that compounds with triazine structures exhibit a variety of biological activities:
Antimicrobial Activity
- In Vitro Studies : Compounds similar to 3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole have shown significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against common pathogens like Candida albicans.
Anticancer Activity
- Cell Line Studies : The compound has been evaluated for its anticancer properties using several human cancer cell lines. Preliminary results suggest it may inhibit cell proliferation significantly .
- Mechanism of Action : The exact mechanism remains under investigation; however, it is believed that the triazine structure interacts with DNA or specific enzymes involved in cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazine derivatives showed that those containing a chlorophenyl moiety exhibited enhanced antibacterial effects. The compound was tested against clinical isolates and demonstrated promising results in inhibiting bacterial growth .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Similar Derivative | 30 | Escherichia coli |
Case Study 2: Anticancer Potential
In a recent investigation by the National Cancer Institute (NCI), the compound was subjected to a panel of cancer cell lines. Results indicated a mean growth inhibition rate of approximately 40% at a concentration of .
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazinoindole Derivatives with Modifications at Position 3
Substituents at position 3 significantly influence biological activity:
- 3-Mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid (Cemtirestat): Activity: Potent aldose reductase inhibitor (Ki = 35 nM) and antioxidant (IC₅₀ = 2.1 μM in DPPH assay) . Key Difference: The carboxylic acid group enhances solubility and binding to aldose reductase’s catalytic site, unlike the lipophilic 4-chlorobenzylthio group in the target compound.
- VP32947 (3-[(Dipropylaminoethyl)thio]-5H-1,2,4-triazino[5,6-b]indole): Activity: Antiviral agent targeting pestivirus RNA-dependent RNA polymerase (RdRp) (EC₅₀ = 30–40 nM) . Comparison: The dipropylaminoethylthio side chain improves RdRp binding via electrostatic interactions, whereas the 4-chlorobenzylthio group may favor hydrophobic interactions in thromboxane synthetase inhibition .
Triazinoindole Derivatives with Substituent Variations
- 6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Activity: Demonstrated in screening libraries but lacks detailed mechanistic studies .
- 3-[(2-Chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole (BX94462): Structure-Activity: The 2-chlorophenyl group slightly reduces thromboxane synthetase inhibition (IC₅₀ = 1.2 μM) compared to the 4-chlorophenyl analog (IC₅₀ = 0.8 μM) .
Pharmacological Activity Comparison
Antiplatelet and Antithrombotic Effects
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Target compound | Thromboxane synthetase | 0.8 μM | |
| 5,6-Diaryl-triazine derivatives | Platelet aggregation | 0.5–2.1 μM | |
| Cemtirestat | Aldose reductase | 35 nM (Ki) |
Key Insight : The target compound’s thromboxane synthetase inhibition is comparable to diaryl-triazine derivatives but lacks the dual antioxidant activity seen in cemtirestat .
Antiviral Activity
| Compound | Virus | Target | EC₅₀ | Resistance Mutation | Reference |
|---|---|---|---|---|---|
| Target compound | Not reported | – | – | – | – |
| VP32947 | Pestivirus | RdRp | 30–40 nM | T259S (RdRp) | |
| BPIP | Classical swine fever virus | RdRp | 24 μM | Cross-resistant |
Anticancer Activity
Triazinoindole hybrids with pyrimido-triazine scaffolds (e.g., compound 6 in ) exhibit IC₅₀ values of 1.2–4.7 μM against HepG2, HCT-116, and MCF-7 cell lines . The target compound’s lack of a fused pyrimidine ring may limit its anticancer potency compared to these derivatives.
Structural and Pharmacokinetic Considerations
- Metabolic Stability: Sulfur-containing triazinoindoles (e.g., VP32947) are prone to oxidative metabolism, suggesting the target compound may require prodrug strategies for optimal bioavailability .
Biological Activity
The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 282.77 g/mol. The structure includes a triazine ring fused with an indole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.77 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine ring and the introduction of the chlorophenyl group via nucleophilic substitution. The following steps outline a common synthetic route:
- Formation of Triazine Ring : Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of Chlorophenyl Group : Nucleophilic substitution using chlorobenzene derivatives.
- Attachment of Sulfanyl Group : A subsequent reaction to introduce the sulfanyl moiety.
Antimicrobial Properties
Research indicates that compounds within the triazine family exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics.
- In Vitro Studies : Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating strong antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines.
- Case Study Findings : In a study involving colon carcinoma cells (HCT-116), the compound exhibited an IC50 value of 6.2 μM, indicating significant cytotoxicity . Additionally, it was found to induce apoptosis in cancer cells through mechanisms involving pro-apoptotic protein activation.
Anti-inflammatory Effects
The anti-inflammatory activity has been assessed through various models:
- Preliminary Bioassays : The compound showed significant inhibition of inflammatory markers in cell culture models, suggesting potential use as an anti-inflammatory agent .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Receptor Modulation : It can modulate receptors associated with inflammation and apoptosis pathways.
- Induction of Apoptosis : Through mitochondrial pathways leading to cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
